2-(2-Cyanoacetamido)ethyl methacrylate 2-(2-Cyanoacetamido)ethyl methacrylate
Brand Name: Vulcanchem
CAS No.: 1031820-10-6
VCID: VC8167329
InChI: InChI=1S/C9H12N2O3/c1-7(2)9(13)14-6-5-11-8(12)3-4-10/h1,3,5-6H2,2H3,(H,11,12)
SMILES: CC(=C)C(=O)OCCNC(=O)CC#N
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol

2-(2-Cyanoacetamido)ethyl methacrylate

CAS No.: 1031820-10-6

Cat. No.: VC8167329

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Cyanoacetamido)ethyl methacrylate - 1031820-10-6

Specification

CAS No. 1031820-10-6
Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
IUPAC Name 2-[(2-cyanoacetyl)amino]ethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C9H12N2O3/c1-7(2)9(13)14-6-5-11-8(12)3-4-10/h1,3,5-6H2,2H3,(H,11,12)
Standard InChI Key ZEAALQQLPWBXHB-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCNC(=O)CC#N
Canonical SMILES CC(=C)C(=O)OCCNC(=O)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • A methacrylate group (CH₂=C(CH₃)COO-) providing polymerization capability.

  • An ethyl spacer linking the methacrylate to a cyanoacetamide moiety (-NH-C(=O)-CH₂-C≡N), enhancing polarity and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight196.20 g/mol
Density1.044 g/cm³ (predicted)
Boiling Point335.3°C (predicted)
Melting Point82°C (analogous derivatives)
SolubilityModerate in polar solvents

Spectroscopic Characterization

  • NMR: Peaks at δ 1.93 ppm (CH₃ from methacrylate), δ 3.45 ppm (-CH₂-NH-), and δ 4.30 ppm (-O-CH₂-CH₂-) confirm the structure .

  • FT-IR: Stretching vibrations at 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) .

Synthesis and Production

Conventional Synthesis Routes

The synthesis involves two primary steps:

  • Esterification: Cyanoacetic acid reacts with ethylene glycol monomethacrylate in the presence of acid catalysts (e.g., H₂SO₄) to form the intermediate ester .

  • Amidation: The ester intermediate undergoes amidation with ammonia or methylamine, yielding the final product .

Equation 1:

Cyanoacetic Acid+Ethylene Glycol MonomethacrylateH+Intermediate EsterNH32-(2-Cyanoacetamido)ethyl Methacrylate\text{Cyanoacetic Acid} + \text{Ethylene Glycol Monomethacrylate} \xrightarrow{\text{H}^+} \text{Intermediate Ester} \xrightarrow{\text{NH}_3} \text{2-(2-Cyanoacetamido)ethyl Methacrylate}

Advanced Methodologies

Recent patents (e.g., US20010021787A1) highlight azeotropic distillation with C₄–C₁₀ alcohols to remove water, improving yield (up to 85%) . Catalytic systems using camphor sulfonic acid enhance cyclization efficiency in polymerizable derivatives .

Applications in Materials Science

UV-Absorbing Polymers

The cyanoacetamide group enables conjugation with chromophores for UV stabilization. Copolymers with ethyl methacrylate exhibit λ<sub>max</sub> at 350 nm, effective in blocking 90% of UV-A radiation .

Table 2: Performance in Polymer Blends

Polymer CompositionUV Absorbance (300–400 nm)Application
PMMA-co-Cyanoacetamide92%Optical coatings
PDMAEMA-co-Cyanoacetamide88%Biomedical devices

Drug Delivery Systems

Quaternary ammonium derivatives of this monomer form cationic micelles for gene delivery. In vitro studies show transfection efficiencies of 3–6% in COS-7 cells, comparable to polyethylenimine (PEI) but with lower cytotoxicity .

Recent Research and Innovations

Photodynamic Therapy Agents

Functionalization with thioxanthene derivatives (e.g., EP4219632A2) produces photosensitizers with λ<sub>em</sub> = 650 nm, enabling deep-tissue penetration in cancer treatment .

Environmental Remediation

Grafting onto cellulose matrices creates adsorbents for heavy metal removal (e.g., 95% efficiency for Pb²⁺ at 50 ppm) .

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